2-Bromodecanoic acid

Descripción

Contextualization within Halogenated Fatty Acids and Carboxylic Acids

Halogenated fatty acids are derivatives of fatty acids where one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). This substitution significantly alters the chemical and physical properties compared to their non-halogenated counterparts. The position and nature of the halogen atom play a crucial role in determining the compound's reactivity, acidity, lipophilicity, and biological activity. 2-Bromodecanoic acid belongs to the subset of α-halogenated carboxylic acids, where the halogen is located on the carbon atom immediately adjacent to the carboxyl group. This α-bromination increases the acidity of the carboxylic acid due to the electron-withdrawing effect of the bromine atom.

Compared to other halogenated fatty acids, such as those with halogens at the ω-carbon or within the alkyl chain, α-halogenated fatty acids like this compound exhibit distinct reactivity, particularly in nucleophilic substitution reactions at the α-carbon. This reactivity makes them valuable intermediates in organic synthesis for introducing various functional groups at this position.

Significance in Contemporary Chemical and Biological Sciences

This compound holds significance in contemporary chemical and biological sciences primarily due to its utility as a synthetic building block and its application in studying biological processes involving fatty acid metabolism and signaling. Its ability to participate in various chemical transformations allows for the synthesis of more complex molecules with potential biological activities.

In biological research, this compound and other 2-bromoalkanoic acids have been investigated for their inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have explored their impact on the synthesis of rhamnolipids and polyhydroxyalkanoic acids (PHAs) in bacteria like Pseudomonas aeruginosa. plos.orgresearchgate.net This research contributes to understanding bacterial metabolism and potentially developing agents to control bacterial behaviors like biofilm formation. plos.orgresearchgate.netresearchgate.net

Overview of Prior Research Domains Involving this compound

Prior research involving this compound spans several domains, highlighting its versatility as a research tool. One significant area is its use in solvent extraction studies, particularly for the separation of metal ions. Research has demonstrated its application as an extractant, sometimes in synergistic systems with other ligands, for the extraction of trivalent actinides (like americium and curium) and lanthanides. sigmaaldrich.comtandfonline.comresearchgate.netosti.govresearchgate.netosti.gov These studies often involve investigating the chemical equilibrium constants, such as dimerization and dissociation constants, to understand the extraction mechanisms. tandfonline.comresearchgate.net

Another research domain involves its role in organic synthesis. This compound serves as a precursor for synthesizing various compounds, including esters and potentially other derivatives used in the production of surfactants, agrochemicals, and specialty chemicals. sigmaaldrich.comfaluckinternational.com

Furthermore, research has explored the biological interactions of 2-bromoalkanoic acids, including this compound, in the context of enzyme inhibition and their effects on microbial processes. plos.orgresearchgate.net This includes investigations into their impact on bacterial synthesis of important molecules and behaviors like biofilm formation. plos.orgresearchgate.netresearchgate.net

Here is a table summarizing some key chemical properties of this compound based on available data:

| Property | Value | Conditions / Notes | Source |

|---|---|---|---|

| CAS Number | 2623-95-2 | sigmaaldrich.com | |

| Molecular Formula | C₁₀H₁₉BrO₂ | nih.govuni.luscitoys.com | |

| Molecular Weight | 251.16 g/mol | Calculated | sigmaaldrich.com |

| Boiling Point | 116-118 °C | at 0.05 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.21 g/mL | at 20 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.471 | sigmaaldrich.com | |

| PubChem CID | 98310 | nih.govuni.luscitoys.com | |

| Dimerization Constant (k₂) | 278 M⁻¹ | in tert-butylbenzene (B1681246) | tandfonline.comresearchgate.net |

| Distribution Coefficient (kd) | 799 | tandfonline.comresearchgate.net | |

| Dissociation Constant (ka) | 3.18 × 10⁻³ M (0.00318 M) | Estimated from two-phase titrations | tandfonline.comresearchgate.net |

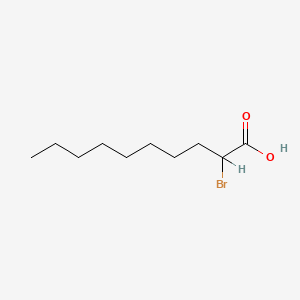

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLOTZNPRIFUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870989 | |

| Record name | Decanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-95-2 | |

| Record name | 2-Bromodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromodecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 Bromodecanoic Acid

Established Synthetic Pathways for 2-Bromodecanoic Acid

The most recognized method for the synthesis of this compound is the α-bromination of decanoic acid, predominantly achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.

The Hell-Volhard-Zelinsky reaction is a classical organic reaction employed for the α-halogenation of carboxylic acids. collegedunia.combyjus.comalfa-chemistry.comorganicmystery.com This reaction typically involves the treatment of a carboxylic acid with a halogen, such as bromine, in the presence of a phosphorus catalyst. Common phosphorus catalysts include phosphorus tribromide (PBr₃) or a combination of red phosphorus and bromine, which generates PBr₃ in situ. alfa-chemistry.comorganicmystery.comchemistrysteps.comlibretexts.org

The reaction proceeds through a mechanism initiated by the conversion of the carboxylic acid to an acyl bromide catalyzed by phosphorus tribromide. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The resulting acyl bromide is able to tautomerize to its enol form. byjus.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com This enol intermediate is significantly more reactive towards electrophilic halogenation compared to the carboxylic acid, leading to the selective bromination at the α-carbon. chemistrysteps.comlibretexts.org The α-bromoacyl bromide thus formed is subsequently hydrolyzed to yield the α-bromo carboxylic acid product. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org

For the synthesis of this compound from decanoic acid, this method involves heating decanoic acid and bromine, often in the presence of a catalytic amount of phosphorus trichloride (B1173362) or the equivalent generated from phosphorus and bromine. tdl.org A reported procedure for synthesizing 2-bromohexanoic acid, a related shorter-chain fatty acid, utilizes thionyl chloride and liquid bromine with the fatty acid. chemicalbook.com While this example specifically details the synthesis of 2-bromooctanoic acid, the underlying principle of α-bromination of fatty acids using similar reagents is applicable.

A specific instance of this compound synthesis describes heating decanoic acid and bromine at temperatures between 80-100 °C with a catalytic amount of phosphorus trichloride over an extended period, resulting in this compound which is then purified by vacuum distillation. tdl.org

The provided outline includes the oxidation of brominated alcohols as a synthetic route. However, the example given, the oxidation of 10-bromo-1-decanol to 10-bromodecanoic acid, pertains to the synthesis of a fatty acid with bromine at the terminal (omega) position, not the alpha position as in this compound. sigmaaldrich.comsigmaaldrich.comnih.gov The oxidation of primary alcohols to their corresponding carboxylic acids is a well-established chemical transformation utilizing various oxidizing agents, such as chromium trioxide or pyridinium (B92312) chlorochromate (PCC). nih.govopenstax.org For example, 12-hydroxydodecanoic acid has been converted to 12-oxododecanoic acid through oxidation with PCC. nih.gov While this represents a general method for synthesizing brominated fatty acids with the bromine elsewhere on the chain, it is not a direct synthetic pathway to this compound.

The presence of a chiral center at the C2 position in this compound means it exists as a pair of enantiomers, (R)- and (S)-2-bromodecanoic acid. The conventional Hell-Volhard-Zelinsky reaction, proceeding through a planar enol intermediate, typically yields a racemic mixture, containing equal amounts of both enantiomers. libretexts.org

To achieve stereoselectivity in the synthesis of α-bromo carboxylic acids and obtain a specific enantiomer, alternative synthetic strategies are required. These often involve the use of chiral catalysts or chiral starting materials. Research into stereoselective transformations of organohalides and the development of catalytic systems capable of controlling stereochemistry in carbon-carbon bond formation reactions suggest potential avenues for the development of enantioselective routes to compounds like this compound. researchgate.net While detailed research specifically on the highly stereoselective synthesis of this compound was not extensively found, the principles of asymmetric synthesis, including the use of chiral auxiliaries, chiral catalysts, or biocatalytic approaches, would be essential for the preparation of a single enantiomer.

Oxidation of Brominated Alcohols (e.g., 10-bromo-1-decanol to 10-bromodecanoic acid)

Novel Approaches in this compound Synthesis

Ongoing research in organic synthesis explores novel methodologies for preparing α-bromo carboxylic acids with improved efficiency, yield, and environmental sustainability, aligning with the principles of green chemistry.

The application of green chemistry principles to the synthesis of this compound aims to minimize environmental impact by reducing waste generation, employing safer solvents and reagents, and lowering energy consumption. Traditional HVZ reactions can involve hazardous reagents and produce undesirable byproducts. Novel approaches in this area may focus on developing catalytic systems that function under milder reaction conditions or utilize more environmentally benign brominating agents. While specific "green" synthetic routes for this compound were not prominently identified in the search results, the broader field of green organic synthesis is actively pursuing the development of sustainable methods for various chemical transformations, including halogenation reactions.

The development of catalytic systems is crucial for improving the efficiency and yield of organic reactions. For the synthesis of α-bromo carboxylic acids, novel catalytic approaches could focus on enhancing the selectivity of the bromination reaction, reducing reaction times, or enabling the use of catalytic amounts of reagents.

Research into catalytic carbon-carbon coupling reactions involving organohalides, sometimes employing nanoparticles or metal-organic frameworks (MOFs) as catalysts, highlights the potential of catalytic methods in transformations involving brominated compounds. researchgate.net Although these examples are not directly related to the α-bromination of carboxylic acids, they illustrate the ongoing advancements in catalytic systems that could potentially be adapted or provide inspiration for developing new, more efficient routes for the synthesis of compounds like this compound. researchgate.net Furthermore, the design of specific catalysts could also be explored to influence the stereochemical outcome of the reaction, contributing to the development of stereoselective synthetic methods.

Flow Chemistry and Continuous Synthesis of this compound

While specific detailed procedures for the flow chemistry or continuous synthesis of this compound are not extensively described in the immediate search results, the principles of these methodologies can be applied to the known synthetic routes for alpha-brominated carboxylic acids. Traditional methods often involve the Hell-Volhard-Zelinsky reaction, which can be adapted for continuous flow systems to improve efficiency, safety, and scalability. This reaction typically involves the bromination of a carboxylic acid in the presence of phosphorus tribromide or red phosphorus and bromine. orgsyn.org The controlled environment and efficient heat transfer in flow reactors are advantageous for managing the exothermic nature of bromination reactions and optimizing reaction parameters for higher yields and purity.

Derivatization Strategies for Functionalized this compound Analogues

The bifunctional nature of this compound, possessing both a carboxylic acid and an alpha-bromine, enables a variety of derivatization strategies to create functionalized analogues. These modifications can tailor the compound's properties for specific applications.

The carboxylic acid moiety of this compound readily undergoes esterification and amidation reactions. Esterification, the reaction with an alcohol, typically in the presence of an acid catalyst, yields 2-bromodecanoate esters. ontosight.ai This transformation can be achieved using various alcohols and catalytic systems. Similarly, amidation, the reaction with an amine, leads to the formation of this compound amides. These reactions are fundamental for modifying the polarity and reactivity of the carboxylic acid end, allowing for conjugation to other molecules or incorporation into larger structures. nih.gov For example, ethyl 2-bromododecanoate (a similar compound) can be synthesized by reacting 2-bromododecanoic acid with ethanol (B145695) in the presence of an acid catalyst. ontosight.ai

The bromine atom at the alpha position is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups or molecular moieties, leading to the formation of novel conjugates. ontosight.aiangenechemical.com The nature of the nucleophile dictates the resulting functionalization. This strategy is particularly useful for attaching this compound to other molecules, creating hybrid structures with combined properties.

This compound and similar brominated fatty acids have found application in the fatty acyl conjugation of bioactive molecules, including nucleoside analogs. nih.gov This strategy aims to enhance the lipophilicity and cellular uptake of the conjugated bioactive molecule. For instance, 10-bromodecanoic acid has been used in the preparation of triphenyl phosphonium-based nucleoside conjugates, where the bromine undergoes nucleophilic substitution by triphenylphosphine. nih.gov This conjugation can influence the molecule's interaction with biological membranes and its localization within cells, such as targeting mitochondria. nih.gov Another example involves the use of 10-bromodecanoic acid in a two-step quantum dot targeting method, where it is site-specifically attached to a peptide tag, and the bromine then reacts covalently with a modified protein. nih.gov

Beyond simple esterification and amidation, the carboxylic acid group can undergo other transformations. These include reduction to the corresponding alcohol, conversion to acyl halides, anhydrides, or activated esters, which are useful intermediates for further reactions. nih.gov The carboxylic acid can also be involved in the formation of salts, which can affect the compound's solubility and reactivity. nih.gov For example, the carboxylate group can interact with metal centers. acs.org

Table 1: Selected Derivatization Reactions of this compound

| Reaction Type | Reactant with this compound | Product Class | Purpose of Derivatization |

| Esterification | Alcohol | 2-Bromodecanoate ester | Modify polarity, enable conjugation |

| Amidation | Amine | This compound amide | Modify polarity, enable conjugation |

| Nucleophilic Substitution | Nucleophile | Functionalized decanoic acid | Introduce new functional groups, create conjugates |

| Salt Formation | Base | 2-Bromodecanoate salt | Alter solubility, influence interactions (e.g., with metals) |

| Activation (e.g., Acyl Halide) | Halogenating agent | 2-Bromodecanoyl halide | Intermediate for further acylation reactions |

Table 2: Examples of Fatty Acyl Conjugation using Brominated Fatty Acids

| Brominated Fatty Acid | Bioactive Molecule Class | Conjugation Strategy | Potential Application/Outcome | Source |

| 10-Bromodecanoic acid | Nucleoside analogs | Nucleophilic substitution with triphenylphosphine | Enhanced cellular uptake, mitochondrial targeting | nih.gov |

| 10-Bromodecanoic acid | Peptide tag | Enzymatic ligation followed by covalent reaction | Quantum dot targeting on living cells | nih.gov |

| 12-Bromododecanoic acid | Proteins (beta-Lactoglobulin) | Used to determine ligand orientation in binding site | Understanding protein-fatty acid interactions | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 2 Bromodecanoic Acid and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of organic molecules. For 2-Bromodecanoic acid, both ¹H NMR and ¹³C NMR are crucial for assigning signals to specific nuclei within the molecule, thereby confirming its structure.

Elucidation of Molecular Structure via ¹H NMR and ¹³C NMR

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. The spectrum of this compound would typically show distinct signals for the methyl protons at the end of the alkyl chain, the methylene (B1212753) protons along the chain, the proton at the α-carbon (bearing the bromine atom), and the acidic proton of the carboxyl group. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals allow for the assignment of each peak to a specific set of protons, confirming the CH₃(CH₂)₇CHBrCOOH structure.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the surrounding atoms and functional groups, providing further confirmation of the molecular structure. For instance, the carboxyl carbon is typically observed at a characteristic downfield shift, while the α-carbon bonded to the electronegative bromine atom would also be shifted downfield compared to the other methylene carbons. Studies on related compounds, such as trimeric carboxylate surfactant products, have utilized ¹H NMR and ¹³C NMR spectroscopy to confirm their chemical structures, a principle directly applicable to the characterization of this compound lookchem.com.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy can be employed to study conformational changes and molecular dynamics in solution. While specific DNMR studies on this compound are not detailed in the provided information, the application of this technique to similar bromo fatty acids and their complexes, such as the analysis of metal/ligand complexes involving 2-bromohexanoic acid, suggests its potential utility for this compound researchgate.net. DNMR could potentially probe the rotation around carbon-carbon bonds in the alkyl chain or the dynamics of the carboxyl group, providing insights into the molecule's flexibility and preferred conformations in different environments or when interacting with other species.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups and molecular vibrations of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is widely used to identify the characteristic functional groups present in a molecule based on their unique vibrational frequencies. For this compound, key functional groups include the carboxyl group (COOH), the C-Br bond, and the various C-H and C-C bonds in the alkyl chain. The IR spectrum would typically show a strong and broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the stretching vibration of the O-H bond in the carboxylic acid dimer (or monomer, depending on concentration and state). A very distinct carbonyl peak (C=O stretching) is expected around 1700-1730 cm⁻¹. osti.gov The presence of the C-Br bond would also give rise to characteristic absorption bands, typically in the fingerprint region (below 1500 cm⁻¹). IR spectroscopy has been successfully applied to study the dimerization of this compound in solution, where the carbonyl peak provided valuable information tandfonline.comosti.gov. Furthermore, FTIR spectroscopy has been used to identify the functional groups of α-Bromodecanoic acid when studying its adsorption mechanism on surfaces capes.gov.br.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. It is particularly useful for studying nonpolar bonds and symmetric vibrations. The Raman spectrum of this compound would exhibit a series of peaks corresponding to the various vibrational modes of the molecule. These peaks collectively form a unique molecular fingerprint that can be used for identification and characterization. While specific Raman data for this compound is not extensively detailed in the provided snippets, Raman spectroscopy has been applied to study related fatty acids like decanoic acid researchgate.net, and its utility in the vibrational analysis of bromo-substituted organic acids like 2-bromobenzoic acid has been demonstrated nih.gov. The technique can provide insights into the skeletal vibrations of the alkyl chain and the vibrations of the C-C, C-Br, and C-O bonds.

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques are invaluable for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pattern, which can aid in structural elucidation.

For this compound, electron ionization (EI) mass spectrometry would typically produce a molecular ion peak corresponding to its molecular weight (approximately 251.16 g/mol for the most abundant isotopes) sigmaaldrich.comguidechem.com. Fragmentation of the molecule in the mass spectrometer would yield characteristic ions corresponding to the loss of the bromine atom, the carboxyl group, and various fragments of the alkyl chain. Analyzing these fragmentation patterns helps confirm the structure.

Other ionization techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), can be particularly useful for studying non-volatile or thermally labile compounds and their complexes. ESI-MS has been used to confirm the formation of metal/ligand complexes involving related bromo fatty acids, demonstrating its applicability in analyzing complexes of this compound researchgate.net. High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of the elemental composition of the intact molecule and its fragments.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule, providing a highly accurate measure of its elemental composition. Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₉BrO₂), HRMS can provide an exact mass that corresponds precisely to its molecular formula, taking into account the exact isotopic masses of each atom. This precision is vital for confirming the identity of the synthesized or isolated compound. While a specific exact mass for this compound from HRMS was not found in the immediate search results, the principle of HRMS involves measuring the mass-to-charge ratio (m/z) with high accuracy to determine the elemental composition of an ion sisweb.com. For example, HRMS has been used to determine the exact mass of other bromo-containing fatty acids, such as 10-bromoundecanoic acid (C₁₁H₂₁BrO₂) with an exact mass of 278.07 g/mol .

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry is commonly used to generate characteristic fragmentation patterns that provide structural information about a molecule libretexts.orgchemguide.co.uk. When this compound is subjected to EI, the molecular ion (M•⁺) is formed by the removal of an electron chemguide.co.uk. This molecular ion is typically unstable and undergoes fragmentation via the cleavage of chemical bonds, producing smaller ions and neutral radicals chemguide.co.uk. The pattern of these fragment ions, detected by their m/z ratios and relative abundances, is unique to the molecule's structure libretexts.org.

For carboxylic acids, common fragmentation pathways include cleavage of bonds adjacent to the carbonyl group (C=O) libretexts.org. This can lead to the loss of •OH (M - 17) or •COOH (M - 45) radicals, resulting in characteristic fragment ions libretexts.org. Additionally, cleavage of C-C bonds along the alkyl chain can occur, particularly at weak points or adjacent to functional groups like the bromine atom. The presence of the bromine atom in this compound will influence the fragmentation, potentially leading to the loss of a bromine radical (M - 79 or M - 81, due to the two common isotopes of bromine, ¹⁹Br and ⁸¹Br) or fragments resulting from cleavage near the bromine-substituted carbon. Analysis of these fragmentation ions and their relative intensities provides crucial evidence to confirm the presence of the 2-bromo substituent and the decanoic acid backbone. While a specific fragmentation pattern for this compound was not detailed in the search results, general principles of mass spectrometry fragmentation for carboxylic acids and halides would apply libretexts.orgwhitman.edu.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or other compounds in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry unipi.it. GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds, including fatty acids shimadzu.comekb.egnih.gov. In GC, the sample is vaporized and carried through a chromatographic column by an inert carrier gas, where components of the mixture are separated based on their boiling points and interactions with the stationary phase unipi.it. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrum of each component is then recorded, providing a unique fingerprint for identification and allowing for quantitative analysis based on peak areas or heights unipi.itekb.eg.

For the quantitative analysis of fatty acids by GC-MS, derivatization is often employed to increase their volatility and improve chromatographic separation shimadzu.comnih.gov. For instance, fatty acids can be converted to their methyl esters or trimethylsilyl (B98337) (TMS) derivatives unipi.itnih.gov. While the search results did not provide specific GC-MS parameters or quantitative data for this compound itself, GC-MS methods have been developed for the analysis of other fatty acids, including short-chain and 2-hydroxy fatty acids, often involving derivatization with reagents like pentafluorobenzyl bromide (PFBBr) or HMDS unipi.itnih.gov. The selected ion monitoring (SIM) mode in GC-MS can be used for enhanced sensitivity and selectivity in quantitative analysis by monitoring specific fragment ions characteristic of the target analyte nih.gov.

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for both analytical and preparative separations of a wide range of compounds, including those that are not sufficiently volatile for GC nih.govchromatographyonline.com. In HPLC, a liquid mobile phase carries the sample through a stationary phase packed in a column. Separation is achieved based on differential interactions of the analytes with the stationary and mobile phases nih.gov.

HPLC can be used for purity assessment of this compound by separating the target compound from impurities. The purity can be determined by integrating the peak area of this compound relative to the total peak area of all detected components. HPLC can also be used for preparative separation, allowing for the isolation of larger quantities of pure this compound from reaction mixtures or natural extracts. Reverse-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is commonly employed for the separation of fatty acids sielc.com. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape and separation of acidic compounds nih.govchromatographyonline.comsielc.com. Detection is commonly achieved using UV-Vis detectors if the molecule has a chromophore, or by coupling with a mass spectrometer (HPLC-MS) chromatographyonline.com. While specific HPLC conditions for this compound were not found, methods for separating similar fatty acids exist sielc.com.

Thermal Analysis

Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. These methods can provide information about phase transitions, thermal stability, and composition.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature tus.ienih.gov. As the sample undergoes thermal transitions, such as melting, crystallization, or glass transitions, it will absorb or release heat differently than the reference, resulting in a measurable heat flow difference tus.ienih.gov.

DSC is particularly useful for studying phase transitions in crystalline or semi-crystalline materials nih.govwaters.com. For a solid compound like this compound, DSC can be used to determine its melting point (Tm), which is the temperature at which it transitions from a solid to a liquid state nih.gov. The melting process is an endothermic transition, appearing as a peak in the DSC curve nih.gov. DSC can also reveal other thermal events, such as crystallization upon cooling (an exothermic process) or solid-state transitions waters.com. The shape and position of the melting peak can provide information about the purity and crystallinity of the sample. A sharp, well-defined melting peak at a specific temperature is indicative of a pure, crystalline substance. Impurities can broaden and lower the melting point. While specific DSC data for this compound were not found in the search results, DSC is a standard technique for characterizing the thermal behavior of organic compounds, including fatty acids and their derivatives waters.complos.orgrsc.org.

X-ray Diffraction Studies (if crystalline forms are available)

A review of the provided search results was conducted to identify detailed research findings from X-ray Diffraction (XRD) studies specifically pertaining to this compound or its crystalline complexes.

While this compound is mentioned in the context of various chemical studies, including its use in synergistic solvent extraction and as a collector in flotation rsc.orgresearchgate.nettandfonline.com, the search results did not yield specific crystallographic data, such as unit cell parameters, space group information, or detailed atomic coordinates, for pure crystalline this compound.

Some search results referenced crystallographic studies of other related compounds or complexes where this compound was involved in a different capacity, such as 12-Bromododecanoic acid binding to bovine beta-lactoglobulin nih.govsigmaaldrich.comcaymanchem.com, or crystallographic studies of complexes formed by terpyridine with lanthanides in the context of solvent extraction where this compound was also present rsc.orgtandfonline.com. However, these studies focused on the crystal structures of compounds other than this compound itself or its direct crystalline complexes.

Mechanistic Investigations of 2 Bromodecanoic Acid in Chemical Systems

Role of 2-Bromodecanoic Acid as a Synergistic Extractant in Liquid-Liquid Extraction Systems

Synergistic extraction involves the use of a mixture of two extractants that together achieve a greater extraction efficiency than the sum of the individual extractants. osti.gov this compound acts as an acidic extractant, often used in combination with neutral nitrogen-donor ligands to enhance the extraction of metal ions from aqueous to organic phases. oecd-nea.orgosti.govreading.ac.uk This synergy is attributed to the formation of mixed-ligand complexes that are more lipophilic and thus preferentially transfer to the organic phase. osti.govosti.gov

Synergistic Extraction of Actinides (Am(III)) and Lanthanides (Eu(III))

The separation of trivalent actinides (An(III)), such as americium (Am(III)), from trivalent lanthanides (Ln(III)), such as europium (Eu(III)), is a crucial step in advanced nuclear fuel reprocessing strategies like the SANEX process. osti.govskb.seosti.gov This separation is challenging due to the chemical similarities between these two groups of elements. osti.govosti.gov this compound, in synergistic systems with various nitrogen-donor ligands, has shown potential for achieving this separation. oecd-nea.orgskb.seoecd-nea.org Am(III) generally exhibits a stronger tendency to form complexes with soft donor ligands, such as those coordinating through nitrogen, compared to lanthanides. osti.gov This property is exploited in synergistic extraction systems involving nitrogen-donor ligands and this compound. osti.gov

Interaction with Nitrogen-Donor Ligands (e.g., terpyridine, BTPs, BODO)

This compound forms synergistic systems with a variety of nitrogen-containing heterocyclic ligands for the extraction of Am(III) and Eu(III). These include terpyridine (Tpy) and its derivatives, bis(triazinyl)pyridines (BTPs), and 2,6-bis-(benzoxazolyl)-4-dodecyloxylpyridine (BODO). oecd-nea.orgosti.govosti.govskb.seresearchgate.net

Studies have investigated the extraction of Am(III) and Eu(III) using mixtures of this compound and ligands like terpyridine in diluents such as tert-butylbenzene (B1681246) (TBB). skb.se The synergistic enhancement and the separation factor between Am(III) and Eu(III) were found to be higher with terpyridine mixtures compared to other systems. skb.se For instance, a separation factor of 7 for Am/Eu was determined using 0.02 M terpyridine and 1 M this compound in TBB from 0.01 M nitric acid. skb.se

The basicity of the nitrogen-donor ligand plays a significant role in extraction performance, particularly at low pH. oecd-nea.org Ligands with lower pKa values, such as TPTZ, can extract M(III) from acidic media. oecd-nea.org The number of nitrogen atoms directly coordinating to the metal can positively influence the separation factor and distribution ratio. oecd-nea.org For example, ligands with four and five aromatic nitrogens showed higher metal extraction and Am/Eu separation at low acidities, although this effect diminished with increasing nitric acid concentration due to protonation. osti.gov The electronic configuration of the binding site appears to be the most important factor influencing extraction properties and separation factors. oecd-nea.org

The interaction between this compound (HA) and nitrogen-donor ligands like BODO in the organic phase is believed to involve adduct formation. osti.gov This adduct formation can increase the solubility of the nitrogen-donor ligand in the organic phase. osti.gov

Influence of Ionic Strength and pH on Distribution Ratios

The ionic strength and pH of the aqueous phase significantly influence the distribution ratios of Am(III) and Eu(III) in synergistic extraction systems involving this compound. oecd-nea.orgoecd-nea.orgreading.ac.uk Studies using the synergistic system of BODO and this compound in tert-butylbenzene have investigated the effect of varying nitrate (B79036) and perchlorate (B79767) ion concentrations (ionic strength) and hydrogen ion concentration (pH). reading.ac.uk

Generally, the distribution ratios for Am(III) and Eu(III) decrease with increasing concentrations of perchlorate ions, nitrate ions, and hydrogen ions. reading.ac.uk The mechanisms for this decrease can differ depending on the anion. In the case of increasing perchlorate ion concentration, the decrease in the distribution ratio shows a linear relationship in a log-log plot against ionic strength. reading.ac.uk This decrease can be attributed to changes in activity coefficients, which can be explained by the specific ion interaction theory (SIT), and shielding of the metal ions. reading.ac.uk

For increasing nitrate ion concentration, the decrease in the distribution ratio is non-linear at higher concentrations. reading.ac.uk This is because complexation between nitrate ions and Am(III) or Eu(III) in the aqueous phase becomes a competing mechanism to extraction, reducing the amount of metal available for extraction into the organic phase. reading.ac.uk

The separation factor between Am(III) and Eu(III) can also be affected by ionic strength and pH. For the BODO/2-bromodecanoic acid system, the separation factor reaches a maximum at approximately 1 M nitrate ion concentration and then decreases with further increases in nitrate concentration. reading.ac.uk At higher hydrogen ion concentrations, protonation of the nitrogen-donor ligand can occur, leading to its transfer from the organic to the aqueous phase, which can negatively impact extraction efficiency and potentially lead to third phase formation if the protonated ligand has low aqueous solubility. osti.govosti.gov

Kinetics of Extraction Processes

The kinetics of the extraction process, referring to the rate at which metal ions are transferred between the aqueous and organic phases, is an important aspect of solvent extraction system design. While some nitrogen-donor ligands may exhibit slow extraction kinetics, synergistic systems involving this compound have been studied to understand and potentially improve these rates. reading.ac.ukresearchgate.net

Research has been conducted to investigate the kinetics of extraction using synergistic systems like sBTP2 and this compound. These studies involve contacting the organic and aqueous phases for varying durations to determine the time required to reach extraction equilibrium. osti.gov The speed of phase transfer kinetics is a desirable property for efficient continuous separation processes. researchgate.net

Thermodynamic Parameters of Complex Formation

Understanding the thermodynamic parameters of complex formation provides insights into the stability of the extracted species and the driving forces behind the extraction process. These parameters can include enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of complex formation. researchgate.neteuropa.eu

Studies have aimed to determine the stability constants of complexes formed between metal ions (Am(III), Eu(III)) and the extractants in the synergistic system. osti.gov The stability constants for nitrate complexes with Am(III) and Eu(III) in the aqueous phase, for example, influence the competition with extraction and thus affect the distribution ratios. osti.gov Differences in the strength of these nitrate complexes can contribute to the separation observed between Am(III) and Eu(III) at higher nitrate concentrations. osti.gov

Thermodynamic analysis can reveal whether complex formation is enthalpy-driven or entropy-driven, providing information about the nature of the interactions between the metal ion and the ligands. reading.ac.ukresearchgate.net

Mechanisms of Charge Neutralization and Lipophilicity Enhancement in Extraction

In synergistic extraction systems involving this compound and neutral nitrogen-donor ligands, this compound acts as a source of lipophilic anions (bromodecanoate) that are essential for charge neutralization of the extracted metal cation. researchgate.netreading.ac.uk Trivalent metal ions (M³⁺) extracted from the aqueous phase need to be associated with anions to form an electrically neutral species that can dissolve in the organic solvent. osti.govresearchgate.netescholarship.org

The proposed mechanism often involves the formation of a complex between the metal ion, the neutral nitrogen-donor ligand (L), and the deprotonated this compound (A⁻). osti.gov The extracted species can be represented generally as [M(L)ₓ(A)₃] in the organic phase, where x is the number of neutral ligand molecules coordinated to the metal ion. osti.gov The bromodecanoate anions (A⁻) neutralize the +3 charge of the metal ion. osti.gov

Data Table Examples:

While specific quantitative data tables for distribution ratios, separation factors, kinetics, and thermodynamic parameters were mentioned in the search results, extracting precise numerical data points to create interactive tables requires access to the full content of the cited papers, which is beyond the scope of this tool. However, based on the descriptions, illustrative tables can be conceptualized.

Illustrative Data Table: Influence of Nitric Acid Concentration on Am/Eu Separation Factor

| [HNO₃] (M) | SF(Am/Eu) (Terpyridine + this compound) |

| 0.01 | 7 skb.se |

| > 0.1 | Decreasing reading.ac.uk |

Illustrative Data Table: Influence of Ionic Strength on Distribution Ratios (BODO + this compound)

| Ionic Strength (M NaNO₃) | D(Am) (approximate range) | D(Eu) (approximate range) |

| Low | Higher | Higher |

| Increasing | Decreasing reading.ac.uk | Decreasing reading.ac.uk |

Illustrative Data Table: Stability Constants of Nitrate Complexes

| Metal Ion | log β₁ (Nitrate Complex) | log β₂ (Nitrate Complex) | log β₃ (Nitrate Complex) |

| Am | Data available osti.gov | Data available osti.gov | Data available osti.gov |

| Eu | Data available osti.gov | Data available osti.gov | Data available osti.gov |

Detailed Research Findings (Summary based on search results):

Synergistic systems of this compound with nitrogen-donor ligands like terpyridine and BODO have demonstrated the ability to selectively extract Am(III) over Eu(III). skb.seresearchgate.net

The separation factor for Am/Eu can be influenced by the specific nitrogen-donor ligand used, its basicity, and the number of coordinating nitrogen atoms. oecd-nea.orgosti.gov

Increasing ionic strength (due to salts like NaNO₃ or NaClO₄) generally decreases the distribution ratios of Am(III) and Eu(III), with different mechanisms observed for nitrate and perchlorate ions. reading.ac.uk

Higher hydrogen ion concentrations lead to decreased extraction efficiency, partly due to protonation of the nitrogen-donor ligand. osti.govreading.ac.uk

The kinetics of extraction in some synergistic systems involving nitrogen ligands and this compound have been investigated, highlighting the importance of phase transfer rates. researchgate.netosti.gov

Thermodynamic studies provide insights into the stability of extracted complexes and the role of competing reactions, such as nitrate complexation in the aqueous phase, in influencing separation. osti.goveuropa.eu

this compound facilitates charge neutralization of the extracted metal cation through the formation of lipophilic bromodecanoate anions, which associate with the metal-ligand complex, enhancing its solubility in the organic phase. researchgate.netreading.ac.ukosti.gov

Optimization of Extraction Flowsheets for Nuclear Fuel Cycle Applications

In the context of the nuclear fuel cycle, solvent extraction is a well-established method for separating different chemical elements in spent nuclear fuel for purification and/or recovery in processes like Partitioning and Transmutation (P&T). osti.gov The separation of trivalent actinides (such as americium and curium) from trivalent lanthanides is particularly challenging due to their similar chemical properties. osti.goviaea.org this compound has been investigated as an extracting agent, often in synergistic mixtures with neutral nitrogen-containing reagents like terpyridine or malonamides, for the separation of trivalent actinides and lanthanides. osti.govskb.se

While this compound alone is not highly efficient for extracting trivalent actinides and is considered quite unselective, its low pKa due to the electron-withdrawing bromine atom at the alpha position makes it suitable for certain applications. iaea.org In synergistic systems, this compound can act as a charge neutralizer. osti.gov Studies have investigated the extraction properties of synergistic systems containing this compound and ligands like 2,6-bis-(benzoxazolyl)-4-dodecyloxylpyridine (BODO) in diluents such as tert-butyl benzene (B151609) (TBB). osti.govresearchgate.net These investigations have explored the influence of factors like ionic strength (varying nitrate and perchlorate ion concentrations) and hydrogen ion concentration on the distribution ratios of americium(III) and europium(III). researchgate.net

Research indicates that while synergistic mixtures with carboxylic acids and oligopyridines show potential for actinide/lanthanide separation, increasing acidity can lead to decreased distribution ratios and solubility issues with some organic solvents. skb.sereading.ac.uk Despite these challenges, understanding the basic chemical properties of this compound, including its acid constant, dimerization constant, and distribution coefficient, is crucial for understanding its behavior in combination with different synergists and optimizing extraction mechanisms. skb.com

Dimerization and Dissociation Behavior of this compound in Organic Solvents

The behavior of this compound in organic solvents involves dimerization and dissociation, which are key factors influencing its effectiveness as an extractant in biphasic systems.

Determination of Dimerization Constants

The dimerization of this compound in the organic phase has been investigated. In tert-butylbenzene, the dimerization constant (k₂) for this compound was determined to be 278 M⁻¹. iaea.orgtandfonline.comresearchgate.netresearchgate.net This constant was derived from measurements using techniques such as IR spectroscopy. tandfonline.comresearchgate.netresearchgate.net The dimerization reaction can be represented as:

2 HA ⇔ (HA)₂

where HA represents the monomeric form of this compound and (HA)₂ represents the dimer.

Investigation of Acid Dissociation Constants (pKa) in Biphasic Systems

The acid dissociation behavior of this compound in biphasic systems has also been studied. The dissociation constant (kₐ) was estimated from two-phase titrations. tandfonline.comresearchgate.netresearchgate.net The pKa value, which is related to the acid dissociation constant (pKa = -log₁₀ kₐ), provides insight into the acidity of this compound in these systems.

Studies have reported a pKa value of 2.68 ± 0.09 for this compound. osti.gov Another source predicts a pKa of 2.98 ± 0.21. chemicalbook.com The presence of the electron-withdrawing bromine atom at the alpha position contributes to the relatively low pKa of this compound compared to unbrominated carboxylic acids, making it a stronger acid. iaea.org

The distribution of this compound between the organic and aqueous phases is influenced by its dimerization in the organic phase and dissociation in the aqueous phase. The distribution coefficient (k_d) for this compound between tert-butylbenzene and an aqueous phase (1 M (H/Na)NO₃) has been reported as 799 ± 105. iaea.orgosti.govtandfonline.comresearchgate.net

The behavior of this compound in a two-phase system can be described by several reactions, including dimerization in the organic phase, distribution of the monomer between phases, and dissociation in the aqueous phase. iaea.org

Here is a summary of some reported equilibrium constants for this compound:

| Constant | Value | Organic Phase | Method | Citation |

| Dimerization Constant (k₂) | 278 M⁻¹ | tert-butylbenzene | IR spectroscopy | iaea.orgtandfonline.comresearchgate.netresearchgate.net |

| Distribution Coefficient (k_d) | 799 | tert-butylbenzene | Solvent extraction | iaea.orgtandfonline.comresearchgate.netresearchgate.net |

| Acid Dissociation Constant (kₐ) | 3.18 × 10⁻³ M | Biphasic | Two-phase titrations | iaea.orgtandfonline.comresearchgate.netresearchgate.net |

| pKa | 2.68 ± 0.09 | Biphasic | osti.gov | |

| pKa (Predicted) | 2.98 ± 0.21 | Predicted | chemicalbook.com |

Studies on Interfacial Phenomena in Extraction Systems

Interfacial phenomena play a significant role in liquid-liquid extraction systems, particularly in the context of emulsion liquid membranes.

Role in Emulsion Liquid Membranes (ELM) for Metal Removal (e.g., Nickel)

This compound has been investigated for its role in Emulsion Liquid Membranes (ELM) for the removal of metal ions from aqueous solutions, including nickel. mdpi.comresearchgate.net ELM systems typically involve a membrane phase (an organic solvent containing an extractant and a surfactant) emulsified within an aqueous feed phase, with a stripping phase contained within the emulsion droplets. mdpi.commst.edu

In studies focusing on nickel removal, this compound (2BDA) has been used in combination with other carriers, such as LIX 63 (5,8-diethyl-7-hydroxydodecan-6-one oxime), diluted in organic solvents like kerosene. mdpi.comresearchgate.net Surfactants, such as Span 80, are often required to maintain the stability of the emulsion. mdpi.com

Research has demonstrated the effectiveness of ELM systems utilizing this compound for nickel extraction. For instance, in one study, a system using LIX 63 and this compound achieved over 98.5% removal of nickel from simulated Cr-Ni electroplating bath solutions within 6 minutes under optimal conditions. researchgate.net The separation factor for nickel over chromium (βNi/Cr) was found to be high, at 677. researchgate.net

Biological and Biochemical Research Applications of 2 Bromodecanoic Acid

Inhibition of Microbial Metabolic Pathways

Studies have demonstrated that 2-bromodecanoic acid, along with other 2-bromoalkanoic acids, can inhibit key metabolic pathways in microorganisms. This has been particularly investigated in the context of Pseudomonas aeruginosa, focusing on the synthesis of polyhydroxyalkanoic acids (PHAs) and rhamnolipids.

Inhibition of Polyhydroxyalkanoic Acid (PHA) Synthesis in Pseudomonas aeruginosa

This compound has been shown to inhibit the synthesis of polyhydroxyalkanoic acids (PHAs) in Pseudomonas aeruginosa. PHAs are biodegradable polyesters accumulated by bacteria as energy and carbon reserves. The inhibition by this compound occurs at millimolar concentrations. plos.orgscienceopen.comnih.gov Studies comparing different 2-bromoalkanoic acids have indicated that the extent of PHA synthesis inhibition is dependent on the length of the alkyl chain. plos.orgscienceopen.comnih.gov

Inhibition of Rhamnolipid Synthesis in Pseudomonas aeruginosa

Rhamnolipids are microbial surfactants produced by Pseudomonas aeruginosa that play roles in motility, biofilm formation, and virulence. This compound has also been found to inhibit the synthesis of rhamnolipids in this bacterium. plos.orgscienceopen.comnih.gov Similar to PHA synthesis, the inhibition of rhamnolipid synthesis by 2-bromoalkanoic acids is influenced by the alkyl chain length of the inhibitor. plos.orgscienceopen.comnih.gov

Alkyl-Chain-Length Dependent Inhibitory Effects of 2-Bromoalkanoic Acids

The inhibitory effects of 2-bromoalkanoic acids on both PHA and rhamnolipid synthesis in Pseudomonas aeruginosa are dependent on their alkyl chain length. Research comparing 2-bromohexanoic acid (2-BrHA), 2-bromooctanoic acid (2-BrOA), and this compound (2-BrDA) revealed an unexpected order of inhibition strength. plos.orgscienceopen.comnih.gov 2-BrHA demonstrated the strongest inhibitory effect, followed by 2-BrOA, with 2-BrDA showing the weakest inhibition among the three compounds tested, at comparable millimolar concentrations. plos.orgscienceopen.comnih.gov This alkyl-chain-length dependency was observed for the inhibition of both rhamnolipid and PHA synthesis, as well as related microbial group behaviors. plos.orgscienceopen.comnih.gov

Here is a summary of the relative inhibitory effects based on alkyl chain length:

| Compound | Alkyl Chain Length | Relative Inhibition Strength (PHA & Rhamnolipid Synthesis, Swarming, Biofilm Formation) |

| 2-Bromohexanoic acid | C6 | Strongest (≥90% at 2 mM) plos.orgscienceopen.comnih.gov |

| 2-Bromooctanoic acid | C8 | Intermediate plos.orgscienceopen.comnih.gov |

| This compound | C10 | Weakest plos.orgscienceopen.comnih.gov |

For instance, at 2 mM concentration in P. aeruginosa PA14, 2-BrHA showed approximately 89.3% inhibition of PHA synthesis and 87.8% inhibition of rhamnolipid synthesis. In contrast, 2-BrDA at the same concentration resulted in only about 35.5% inhibition of PHA synthesis and a negligible 0.3% inhibition of rhamnolipid synthesis. researchgate.net

Mechanisms of Enzyme Inhibition (e.g., RhlA and PhaG)

The simultaneous inhibition of rhamnolipid and PHA synthesis by 2-bromoalkanoic acids in P. aeruginosa is suggested to occur through the inhibition of key enzymes involved in the provision of acyl-group precursors. plos.orgplos.org Specifically, the enzymes RhlA and PhaG are considered probable targets of these inhibitors. plos.orgplos.orgresearchgate.net RhlA is involved in the synthesis of rhamnolipids, while PhaG is involved in the synthesis of PHAs. plos.orgplos.orgresearchgate.net These enzymes share a notable degree of sequence homology (approximately 57% gene sequence homology and 41% amino acid identity), which may explain their susceptibility to inhibition by the same compounds and the observed dual inhibition effect. plos.orgplos.orgresearchgate.net The 2-bromo compounds are thought to inhibit the production of PHAs and rhamnolipids by directly inhibiting the activity of PhaG and RhlA, rather than affecting their gene expression. plos.orgplos.orgresearchgate.net

Impact on Microbial Group Behaviors (e.g., swarming motility, biofilm formation)

Beyond their effects on metabolic pathways, 2-bromoalkanoic acids, including this compound, have been shown to impact microbial group behaviors in Pseudomonas aeruginosa, such as swarming motility and biofilm formation. plos.orgplos.orgnih.gov These behaviors are often linked to the production of rhamnolipids, which act as surfactants facilitating movement and influencing biofilm structure. scienceopen.comresearchgate.net The inhibition of rhamnolipid synthesis by 2-bromoalkanoic acids contributes to the observed reduction in swarming motility and biofilm formation. plos.orgplos.orgnih.gov The alkyl-chain-length dependent inhibitory effect observed for PHA and rhamnolipid synthesis also extends to these group behaviors, with 2-BrHA exhibiting the strongest inhibition of swarming motility and biofilm formation compared to 2-BrOA and 2-BrDA. plos.orgscienceopen.comnih.govnih.gov For instance, at 5 mM concentration, 2-BrDA led to a less significant suppression of biofilm formation in P. aeruginosa strains compared to 2-BrHA and 2-BrOA. plos.org

Investigations in Cellular Signaling and Metabolism

While the primary research focus involving this compound in the provided search results is on microbial metabolism, other studies have explored the effects of related bromoalkanoic acids on cellular processes in different contexts. For example, 2-bromododecanoic acid, a longer-chain analog, has been used in studies investigating fatty acid-induced changes in intracellular calcium concentration and cholecystokinin (B1591339) secretion in enteroendocrine cell lines. nih.gov These studies utilized the non-metabolizable nature of 2-bromododecanoic acid to determine if the observed cellular responses were due to the fatty acid itself or its metabolites. nih.gov This suggests that 2-bromoalkanoic acids, depending on their chain length and the specific cellular system, can serve as tools to probe fatty acid metabolism and signaling pathways.

Studies as a Non-Metabolizable Fatty Acid Analog

This compound, specifically the C10 chain length with a bromine at the 2-position, serves as a non-metabolizable analog in research. This property is particularly useful in studies aiming to understand the direct effects of fatty acids or their specific metabolic intermediates on cellular processes. By using a non-metabolizable analog, researchers can differentiate between the effects of the parent fatty acid and those of its downstream metabolites. For instance, 2-bromododecanoic acid (a C12 analog) has been used to demonstrate that the rise in intracellular calcium levels in enteroendocrine cells is triggered by the fatty acid itself, rather than a metabolite. nih.govnih.gov This highlights the utility of 2-bromo fatty acids in dissecting complex metabolic pathways and signaling events.

Effects on Intracellular Calcium Levels in Enteroendocrine Cells

Research has shown that fatty acids can induce changes in intracellular calcium concentration ([Ca2+]i) in enteroendocrine cell lines, such as STC-1 and GLUTag. nih.govnih.gov These changes are crucial for the subsequent secretion of gut hormones like cholecystokinin (CCK). Studies utilizing 2-bromododecanoic acid have provided insights into the mechanism of this calcium mobilization. It has been observed that this non-metabolizable analog is capable of inducing a rise in [Ca2+]i in both STC-1 and GLUTag cells. nih.govnih.gov This suggests that the presence of the intact fatty acid chain is important for triggering the calcium response, and that metabolism of the fatty acid is not a prerequisite for this effect. The fatty acid-induced rise in [Ca2+]i in these cell lines results from the release of Ca2+ from intracellular stores and influx of extracellular Ca2+, potentially through L-type calcium channels. nih.govnih.gov

Modulation of Cholecystokinin (CCK) Secretion

Cholecystokinin (CCK) is a peptide hormone secreted by enteroendocrine cells that plays a significant role in digestion and appetite regulation. Fatty acids are known stimuli for CCK secretion. nih.govresearchgate.net Studies using enteroendocrine cell lines have investigated the relationship between fatty acid structure and their ability to stimulate CCK release. Research involving 2-bromododecanoic acid has demonstrated that this non-metabolizable analog is effective in stimulating CCK secretion in STC-1 cells. nih.govnih.gov This finding further supports the notion that the direct interaction of the fatty acid with the cell, rather than its metabolic products, is responsible for initiating the signaling cascade that leads to CCK release. The stimulation of CCK secretion by fatty acids in these cells appears to be dependent on chain length and is mediated by increases in intracellular calcium, primarily through L-type Ca2+ channels. nih.govnih.gov

Data on the effect of fatty acids, including a non-metabolizable analog, on intracellular calcium and CCK secretion can be summarized as follows:

| Compound | Effect on Intracellular Ca2+ in STC-1 Cells | Effect on CCK Secretion in STC-1 Cells | Citation |

| Dodecanoic acid (C12) | Marked increase (200-300 nM) | Stimulates CCK secretion | nih.gov |

| 2-Bromododecanoic acid | Capable of inducing a rise | Effective in stimulating CCK secretion | nih.govnih.govnih.govnih.gov |

| Octanoic acid (C8) | Smaller and more transient response | Does not induce CCK secretion | nih.govnih.gov |

Potential as a Precursor or Reagent in Bioactive Molecule Synthesis

While the provided search results primarily focus on the biological applications of 2-bromo dodecanoic acid as a fatty acid analog, related brominated fatty acids, such as 10-bromodecanoic acid, have been explored as precursors or reagents in the synthesis of various compounds, including bioactive molecules. sigmaaldrich.com The presence of both a bromine atom and a carboxylic acid group provides reactive handles for chemical modifications.

For example, 10-bromodecanoic acid has been used in the preparation of alkylcarboxylate-grafted polyethylenimine, a material with potential applications in drug delivery systems. sigmaaldrich.com It has also been utilized in the synthesis of other compounds like 10-(methylsulfinyl)decanoic acid and 10-cyanodecanoic acid. sigmaaldrich.com

More broadly, bromoalkanoic acids can serve as building blocks in organic synthesis. The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. The carboxylic acid group can be modified through reactions like esterification or amidation. smolecule.com These reactions enable the creation of diverse derivatives that may possess bioactive properties. While specific examples directly linking this compound (C10) to the synthesis of established bioactive molecules were not prominently featured in the search results, the general reactivity profile of alpha-bromo fatty acids and the demonstrated use of related brominated fatty acids in synthesis suggest its potential in this area. slu.sersc.org

Computational Chemistry and Theoretical Modeling of 2 Bromodecanoic Acid Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been employed to investigate various aspects of systems involving 2-bromodecanoic acid, offering details on electronic structure and interactions.

Prediction of Molecular Conformations and Electronic Structure

While detailed DFT studies focusing solely on the isolated molecular conformations and electronic structure of this compound are not extensively detailed in the provided literature, DFT is widely used for such predictions in related organic molecules and within the context of their interactions in larger systems mdpi.comrsc.org. The electronic structure, including frontier molecular orbitals (HOMO-LUMO gap), charge distribution, and reactivity descriptors, can be calculated using DFT, providing fundamental information about the molecule's behavior and potential reaction sites researchgate.netnih.govugm.ac.idmdpi.com. Conformational analysis using DFT can identify stable spatial arrangements of the molecule, which is crucial for understanding its interactions in different environments.

Analysis of Metal-Ligand Interactions in Extraction Complexes

DFT has been a valuable tool for analyzing the interactions between metal ions and ligands, including systems where this compound acts as an extractant or synergist researchgate.netugm.ac.idmdpi.comsemanticscholar.orgpsu.edursc.orgmdpi.comiaea.orgrsc.orgresearchgate.net. These studies aim to understand the nature of the metal-ligand bond, the stoichiometry of the formed complexes, and the factors influencing extraction efficiency and selectivity.

Research has utilized DFT to investigate the bonding characteristics in complexes involving metal ions like promethium, americium (Am3+), and europium (Eu3+) with this compound in synergistic extraction systems researchgate.netsemanticscholar.orgrsc.orgrsc.org. DFT studies have indicated the involvement of metal d and f orbitals in bonding with certain ligands, contributing to selectivity in metal separation semanticscholar.orgrsc.orgrsc.org. For instance, in the separation of trivalent actinides and lanthanides, DFT has helped elucidate the preferential binding of ligands to Am3+ over Eu3+, correlating with observed selectivity in extraction experiments semanticscholar.orgrsc.orgrsc.org.

The analysis of metal-ligand interactions through DFT can provide parameters such as binding energies, bond lengths, and charge distribution within the complex, shedding light on the stability and formation of extracted species nih.govugm.ac.idmdpi.commdpi.com. Studies on various metal complexes with different ligands, including those with carboxyl groups, demonstrate the use of DFT to quantify binding strength and understand interaction mechanisms based on molecular orbitals and electrostatic potentials ugm.ac.idmdpi.commdpi.com.

Validation of Experimental Data with Computational Results

A key application of DFT in studies involving this compound systems is the validation of experimental findings researchgate.netsemanticscholar.orgrsc.orgresearchgate.net. Computational results, such as optimized structures, electronic properties, and interaction energies, can be compared with experimental data obtained from techniques like UV-Vis spectrophotometry, IR spectroscopy, and solvent extraction experiments researchgate.netsemanticscholar.orgresearchgate.net.

For example, DFT calculations have been used to theoretically determine and compare results with experimental data in the extraction of promethium using this compound, showing a close match between computational and experimental thermodynamic parameters and spectroscopic data researchgate.net. Similarly, in studies on the separation of actinides and lanthanides, DFT calculations have been employed to validate experimental results regarding metal selectivity and complex formation semanticscholar.orgrsc.org. The dimerization constant of this compound, determined experimentally by IR spectroscopy, has been used in theoretical calculations that were subsequently validated by solvent extraction experiments researchgate.net. This interplay between computational and experimental methods enhances the understanding and confidence in the proposed mechanisms and structures.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular systems, allowing for the investigation of dynamic processes involving this compound.

Investigation of Solvation and Interfacial Behavior

MD simulations are valuable for studying the behavior of molecules in solution and at interfaces, including the solvation of this compound and its interactions with surfaces mdpi.comresearchgate.netdntb.gov.uabiorxiv.orgiitg.ac.inresearchgate.net. These simulations can provide insights into how solvent molecules interact with this compound, the preferred solvation structures, and the dynamics of these interactions.

In the context of flotation, MD simulations have been used to study the adsorption mechanisms of collectors, including alpha-bromodecanoic acid, on mineral surfaces like quartz researchgate.netresearchgate.net. These simulations can reveal the orientation of the molecules at the interface, the types of interactions (e.g., electrostatic, hydrogen bonding), and the influence of factors like pH and the presence of other ions mdpi.comresearchgate.netiitg.ac.inresearchgate.net. MD simulations can help visualize and quantify the adsorption process at a molecular scale, complementing experimental techniques like zeta potential measurements and spectroscopy researchgate.netresearchgate.net.

Dynamics of Dimerization and Complex Formation

MD simulations can also be applied to study the dynamics of self-association, such as dimerization, and the formation of complexes involving this compound. While specific detailed MD studies on the dimerization dynamics of this compound were not prominently featured in the provided snippets, MD simulations have been used to quantify dimerization and trimerization constants for other extractants like tributyl phosphate (B84403) (TBP) and to understand the conformational behaviors of molecules in aggregates researchgate.net.

The formation of complexes in solution or at interfaces is a dynamic process that can be explored through MD simulations biorxiv.org. These simulations can provide information on the kinetics of complex formation, the stability of the formed species over time, and the influence of the surrounding environment on the complexation process. While some studies mention the formation of different metal-ligand complexes involving this compound based on experimental data and DFT calculations researchgate.netsemanticscholar.orgiaea.orgrsc.orgresearchgate.netosti.gov, detailed MD simulations focusing on the dynamics of these specific complex formation events were not extensively described in the search results. However, the principles of MD simulations are applicable to such investigations, providing insights into the transient species and pathways involved in complex formation.

Data Tables

Based on the search results, a specific data table directly detailing computational results for this compound's molecular conformations or electronic structure in isolation is not available. However, data related to its application in extraction and dimerization constants were mentioned.

| Property | Value | Method | Reference |

| Dimerization Constant (k₂) | 278 M | IR Spectroscopy | researchgate.net |

| Distribution Coefficient (k_d) | 799 | Solvent Extraction | researchgate.net |

| Dissociation Constant (k_a) | 3.18 x 10⁻⁵ M | Two-phase Titrations | researchgate.net |

Note: The computational validation mentioned in researchgate.net used these experimental constants.

Detailed Research Findings

Detailed research findings from the provided snippets highlight the application of computational methods in specific contexts:

Promethium Extraction: DFT with the B3LYP/DGDZVP basis set was used to study promethium extraction with this compound, showing good agreement between computational and experimental thermodynamic parameters, UV-Vis, and IR data. researchgate.net

Actinide/Lanthanide Separation: DFT studies on systems involving this compound as a synergist with R-BTP ligands indicated higher metal 'd' and 'f' orbital participation in bonding for Am3+ complexes compared to Eu3+, contributing to selectivity. semanticscholar.orgrsc.orgrsc.org The formation of different stoichiometry complexes (e.g., 1:4 for Am3+ vs 1:2 for Eu3+ with Me-BTP) was also discussed in relation to DFT insights. semanticscholar.orgrsc.org

Quartz Flotation: MD simulations, in conjunction with experimental methods, have been used to investigate the adsorption mechanism of alpha-bromodecanoic acid on quartz surfaces, identifying electrostatic interaction, hydrogen bonding, and chemical adsorption as contributing factors. researchgate.netresearchgate.net

These findings demonstrate the utility of computational methods in providing mechanistic understanding and validating experimental observations in systems involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical property. wikipedia.orgslideshare.net QSAR models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties and structural features, to predict the activity of new, untested compounds. wikipedia.orgslideshare.net The fundamental principle behind QSAR is that similar molecules tend to exhibit similar activities. wikipedia.org

Prediction of Chemical and Biological Activities based on Structural Features

QSAR models can be employed to predict a wide range of chemical and biological activities. By analyzing the correlation between the structural descriptors of a set of compounds and their known activities, a predictive model can be developed. This model can then be used to estimate the potential activities of other compounds, including those structurally related to this compound. wikipedia.orgdovepress.com Molecular descriptors used in QSAR can include constitutional, topological, electronic, and steric parameters, among others. slideshare.neteuropa.eu

Application in Toxicity Prediction (e.g., contact sensitization)